molecular formula C6H7Cl3N2 B146563 2,4-Dichlorophenylhydrazine hydrochloride CAS No. 5446-18-4

2,4-Dichlorophenylhydrazine hydrochloride

Cat. No.: B146563
CAS No.: 5446-18-4
M. Wt: 213.5 g/mol
InChI Key: DDWYGJVFURAIJZ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula Cl₂C₆H₃NHNH₂·HCl and a molecular weight of 213.49 g/mol . It is a derivative of phenylhydrazine, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Result of Action

It’s known that the compound was used in the synthesis of pyrazole analogues of curcumin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichlorophenylhydrazine hydrochloride. For instance, it should be stored in a dry, cool, and well-ventilated place . Moreover, it should be handled under an inert atmosphere to prevent degradation .

Biochemical Analysis

Biochemical Properties

2,4-Dichlorophenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pyrazole analogues of curcumin It interacts with various enzymes and proteins, influencing their activity For instance, it has been used in studies involving enzyme inhibition and activation, where it binds to specific active sites on enzymes, altering their function

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby modulating the metabolic flux within cells . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and receptors, influencing their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental setups.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxicity becomes apparent, affecting various physiological parameters in animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes . For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their levels within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation within different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylhydrazine hydrochloride can be synthesized through the reaction of 2,4-dichloronitrobenzene with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichlorophenylhydrazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    3,4-Dichlorophenylhydrazine hydrochloride: Similar structure but different substitution pattern.

    4-Chlorophenylhydrazine hydrochloride: Contains only one chlorine atom on the benzene ring.

Uniqueness: 2,4-Dichlorophenylhydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic nature, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(2,4-dichlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYGJVFURAIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202863
Record name (2,4-Dichlorophenyl)hydrazine monohydrochloride
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-18-4
Record name Hydrazine, (2,4-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)hydrazine monohydrochloride
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Record name 2,4-Dichlorophenylhydrazine hydrochloride
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Record name (2,4-Dichlorophenyl)hydrazine monohydrochloride
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Record name (2,4-dichlorophenyl)hydrazine monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Dichlorophenylhydrazine hydrochloride in the synthesis of rimonabant, and how does its structure contribute to this role?

A1: this compound is a key reagent in synthesizing rimonabant, a medication previously used for weight loss but later withdrawn due to adverse effects. The compound specifically acts as a precursor for the pyrazole ring, a core structural component of rimonabant.

Q2: Are there any alternative methods for synthesizing the rimonabant intermediate that do not involve this compound? What are the potential advantages and disadvantages?

A2: While the presented research focuses on utilizing this compound [, ], exploring alternative synthetic routes for the rimonabant intermediate, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid, is crucial for potential process optimization and exploring different structural analogs.

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